molecular formula C5H12ClNO2 B12445904 3-Aminocyclopentane-1,2-diol hydrochloride

3-Aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B12445904
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-UHFFFAOYSA-N
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Description

3-Aminocyclopentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and two hydroxyl groups on the cyclopentane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reduction of a cyclopentane derivative followed by amination and hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production of 3-Aminocyclopentane-1,2-diol hydrochloride may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a wide range of substituted cyclopentane compounds .

Scientific Research Applications

3-Aminocyclopentane-1,2-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminocyclopentane-1,2-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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